An In-Depth Technical Guide to 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane)
An In-Depth Technical Guide to 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16:0 DAP, also known as 1,2-dipalmitoyl-3-dimethylammonium-propane. It is a cationic lipid that has garnered significant attention in the field of drug delivery for its role in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as messenger RNA (mRNA) and microRNA (miRNA).[1] This document details the chemical properties, synthesis, and mechanism of action of 16:0 DAP in mediating gene delivery. Furthermore, it presents a compilation of quantitative data on the transfection efficiency of 16:0 DAP-containing LNPs, detailed experimental protocols for their formulation and application, and an exploration of the cellular signaling pathways involved in the uptake and processing of these nanoparticles.
Introduction to 16:0 DAP
1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a synthetic cationic lipid characterized by a propane backbone, two palmitoyl (16:0) fatty acid chains, and a dimethylammonium head group. Its amphipathic nature, with a hydrophobic lipid tail and a positively charged head group, is central to its function in encapsulating and delivering negatively charged nucleic acids. The "16:0" designation specifies the presence of two saturated 16-carbon palmitic acid chains.
Chemical Properties of 16:0 DAP:
| Property | Value |
| Chemical Name | 1,2-dipalmitoyl-3-dimethylammonium-propane |
| Synonyms | 16:0 DAP, DPDAP |
| Molecular Formula | C37H73NO4 |
| Molecular Weight | 595.98 g/mol |
| CAS Number | 96326-74-8 |
| Appearance | Solid |
| Solubility | Soluble in Chloroform |
This table summarizes the key chemical properties of 16:0 DAP.
Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane
The synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane typically involves a multi-step process. A common synthetic route starts with a protected glycerol derivative, which allows for the selective acylation of the hydroxyl groups.
Illustrative Synthesis Scheme:
A plausible synthetic route, based on the general synthesis of similar cationic lipids, can be outlined as follows:
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Protection of a glycerol backbone: Starting with a suitable protected glycerol derivative, for instance, solketal, to ensure regioselective acylation.
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Introduction of the amine moiety: The protected glycerol is reacted with a reagent to introduce the dimethylamine group at the 3-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
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Deprotection: The protecting group on the glycerol backbone is removed to expose the two hydroxyl groups.
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Acylation with palmitoyl chloride: The free hydroxyl groups are then esterified with palmitoyl chloride in the presence of a base to yield the final product, 1,2-dipalmitoyl-3-dimethylammonium-propane.
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Purification: The final compound is purified using techniques such as column chromatography to ensure high purity.
Role and Mechanism of Action in Gene Delivery
16:0 DAP is a crucial component in the formulation of lipid nanoparticles (LNPs), which are effective non-viral vectors for the delivery of nucleic acids. These LNPs are typically composed of four main components:
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An ionizable cationic lipid (e.g., 16:0 DAP): This lipid is essential for encapsulating the negatively charged nucleic acid cargo and for facilitating its release into the cytoplasm.
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A helper lipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the LNP and can aid in the endosomal escape process.
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Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.
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A PEGylated lipid (e.g., DMG-PEG2000): This component provides a hydrophilic shield that reduces opsonization and increases the circulation time of the LNPs in vivo.
The mechanism of action of 16:0 DAP-containing LNPs in gene delivery can be broken down into several key steps:
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Encapsulation of Nucleic Acids: During the formulation process, which is often performed at an acidic pH, the dimethylammonium head group of 16:0 DAP is protonated and becomes positively charged. This allows for the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their efficient encapsulation within the LNP core.
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Cellular Uptake: At physiological pH (around 7.4), the surface charge of the LNPs is nearly neutral, which reduces non-specific interactions with serum proteins and cell membranes, thereby prolonging their circulation time. LNPs are primarily taken up by cells through endocytosis.
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Endosomal Escape: Once inside the endosome, the pH drops, leading to the protonation of the tertiary amine in the 16:0 DAP head group. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This pH-sensitive property is a key feature of 16:0 DAP.[1]
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Translation of mRNA: If the delivered cargo is mRNA, it is then translated by the cellular machinery (ribosomes) to produce the protein of interest.
Quantitative Data on Transfection Efficiency
The efficiency of gene delivery by LNPs is a critical parameter for their therapeutic application. While specific quantitative data for LNPs formulated exclusively with 16:0 DAP is not abundantly available in the public domain, the following tables provide representative data for LNP formulations containing similar cationic lipids, which can serve as a benchmark.
Table 1: In Vitro Transfection Efficiency of Cationic Lipid-based LNPs in Various Cell Lines
| Cell Line | Cationic Lipid | Transfection Efficiency (% of GFP-positive cells) | Reference |
| HEK293T | SM-102 | >95% | [2] |
| HeLa | SM-102 | >90% | [2] |
| THP-1 (macrophages) | SM-102 | ~80% | [2] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | cKK-E12 | ~60-80% (at 0.5 µg/mL mRNA) | |
| B16F10 | DOTAP/DC-Chol/DPhPE | ~52% | |
| RAW 264.7 | PPZ, C14 | ~70% | |
| MDA-MB-231 | PPZ, C14 | ~65% |
This table presents in vitro transfection efficiencies of LNPs formulated with various cationic lipids in different cell lines, as measured by the percentage of cells expressing a reporter protein (GFP).
Table 2: In Vivo Protein Expression from mRNA delivered by LNPs
| Animal Model | Cationic Lipid | Route of Administration | Primary Site of Expression | Peak Expression Time | Reference |
| Mice (C57BL/6) | Not specified | Intravenous | Liver | 6 hours | |
| Mice (C57BL/6) | Not specified | Intramuscular | Injection site, Liver | 6-24 hours | |
| Mice (BALB/c) | ALC-0315, SM-102 | Intramuscular | Injection site, Liver | 6 hours | |
| Mice (BALB/c) | MC3, C12-200 | Intramuscular | Injection site, Liver | 6 hours |
This table summarizes in vivo protein expression data from mRNA delivered by LNPs with different cationic lipids, highlighting the primary sites and peak times of expression.
Experimental Protocols
Formulation of 16:0 DAP-containing Lipid Nanoparticles (LNPs) for mRNA Delivery
This protocol describes a general method for the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. The molar ratios of the lipid components should be optimized for the specific application.
Materials:
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1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP)
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1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
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Cholesterol
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1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
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mRNA encoding the protein of interest
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Ethanol (anhydrous)
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Citrate buffer (e.g., 50 mM, pH 4.0)
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Phosphate-buffered saline (PBS), pH 7.4
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Microfluidic mixing device (e.g., NanoAssemblr)
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Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
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Preparation of Lipid Stock Solutions:
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Prepare individual stock solutions of 16:0 DAP, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at a suitable concentration (e.g., 10-20 mg/mL).
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Preparation of the Lipid Mixture:
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In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting molar ratio for cationic lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.
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Vortex the lipid mixture to ensure homogeneity.
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Preparation of the Aqueous Phase:
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Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.
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LNP Formulation using Microfluidics:
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Set up the microfluidic mixing device according to the manufacturer's instructions.
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Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.
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Set the flow rates for the two syringes. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.
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Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the mRNA.
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Purification and Buffer Exchange:
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Collect the LNP dispersion from the outlet of the microfluidic device.
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Transfer the LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with several buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological buffer.
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Sterilization and Storage:
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Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
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Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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In Vitro Transfection of Cells with 16:0 DAP LNPs
This protocol provides a general procedure for transfecting mammalian cells in culture with mRNA-loaded LNPs.
Materials:
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Mammalian cells of interest (e.g., HEK293, HeLa)
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Complete cell culture medium
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mRNA-loaded LNPs
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96-well or 24-well cell culture plates
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Assay reagents for detecting protein expression (e.g., luciferase assay kit, antibodies for western blotting or flow cytometry)
Procedure:
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Cell Seeding:
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Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
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Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
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Transfection:
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On the day of transfection, remove the old medium from the cells.
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Add fresh, pre-warmed complete cell culture medium to each well.
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Add the desired amount of mRNA-loaded LNPs to each well. The optimal concentration of LNPs should be determined empirically.
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Gently swirl the plate to ensure even distribution of the LNPs.
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Incubation:
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Incubate the cells for 24-48 hours to allow for cellular uptake of the LNPs and expression of the encoded protein.
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Analysis of Protein Expression:
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After the incubation period, analyze the expression of the protein of interest using a suitable method:
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For reporter proteins (e.g., luciferase, GFP): Measure the signal using a plate reader or fluorescence microscope.
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For other proteins: Perform western blotting, ELISA, or flow cytometry to quantify protein levels.
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Signaling Pathways and Experimental Workflows
The delivery of nucleic acids by 16:0 DAP-containing LNPs involves complex interactions with cellular components and can trigger various signaling pathways.
Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the key steps in the cellular uptake and endosomal escape of LNPs.
Caption: Cellular uptake and endosomal escape of 16:0 DAP LNPs.
Intracellular Signaling Pathways Triggered by LNP-delivered mRNA
The introduction of foreign mRNA into the cytoplasm can be sensed by the innate immune system, leading to the activation of specific signaling pathways.
Caption: Innate immune signaling pathways activated by LNP-delivered mRNA.
Conclusion
16:0 DAP is a valuable cationic lipid for the formulation of lipid nanoparticles for gene delivery. Its pH-sensitive nature is a key attribute that facilitates the efficient release of nucleic acid cargo from endosomes into the cytoplasm. The continued optimization of LNP formulations containing 16:0 DAP and other novel cationic lipids holds great promise for the development of new and improved RNA-based therapeutics and vaccines. This technical guide provides a foundational understanding of 16:0 DAP for researchers and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and application in gene delivery systems.
